molecular formula C8H5FO2 B140404 2-(4-Fluorophenyl)-2-oxoacetaldehyde CAS No. 403-32-7

2-(4-Fluorophenyl)-2-oxoacetaldehyde

Cat. No. B140404
CAS RN: 403-32-7
M. Wt: 152.12 g/mol
InChI Key: IPWSCROFORAGJW-UHFFFAOYSA-N
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Patent
US06727244B2

Procedure details

Thus, 18.5 g of selenium dioxide was dissolved in 100 mL of dioxane by warming to 50° C. and stirring until all was in solution. To this solution was added. 23 g of 4′-fluoroacetophenone and the reaction was refluxed for 4 h. The hot solution was decanted from the solid selenium and the dioxane and water were removed by distillation through a short column at atmospheric pressure. Distillation of the residue at reduced pressure afforded 20 g of 4-fluorophenylglyoxal as a thick yellow oil which was contaminated by some starting 4′-fluoroacetophenone. This can be used directly or, more preferably, it can be converted to pure hydrate (see the last paragraph of the reference and note 5). A portion was boiled in water for 0.5 h and the aqueous layer was decanted from an oily residue and then allowed to cool. The hydrate is obtained as a white solid after filtration and air drying.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Se](=O)=[O:2].[F:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:13])[CH3:12])=[CH:7][CH:6]=1>O1CCOCC1>[F:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH:12]=[O:2])=[O:13])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring until
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added
CUSTOM
Type
CUSTOM
Details
The hot solution was decanted from the solid selenium
CUSTOM
Type
CUSTOM
Details
the dioxane and water were removed by distillation through a short column at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.